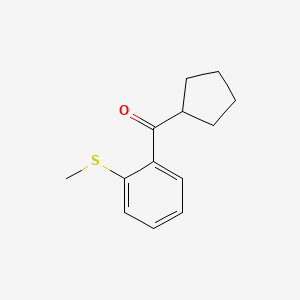

Cyclopentyl 2-thiomethylphenyl ketone

Description

Properties

IUPAC Name |

cyclopentyl-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OS/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUWRPTVXGETEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642561 | |

| Record name | Cyclopentyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-42-9 | |

| Record name | Cyclopentyl[2-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cyclopentyl[2-(methylsulfanyl)phenyl]methanone

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the critical physicochemical properties of the novel compound, cyclopentyl[2-(methylsulfanyl)phenyl]methanone. In the absence of extensive empirical data for this specific molecule, this document employs a predictive approach, leveraging data from the close structural analog, cyclopentylphenylmethanone. We will explore the anticipated electronic and steric influences of the ortho-methylsulfanyl group and detail robust, field-proven experimental protocols for the precise determination of key drug-like properties, including lipophilicity (LogP), ionization constant (pKa), and aqueous solubility. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to characterize this and similar molecules, thereby facilitating informed decision-making in medicinal chemistry and pharmaceutical development.

Introduction: A Predictive and Methodological Approach

Cyclopentyl[2-(methylsulfanyl)phenyl]methanone is a compound of interest with potential applications in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. As of the writing of this guide, direct experimental data for this specific molecule is not widely available in the public domain. Therefore, this guide adopts a dual-pronged strategy:

-

Predictive Analysis: We will utilize cyclopentylphenylmethanone as a structural analog to establish a baseline for key physicochemical parameters. We will then discuss the expected modulatory effects of the ortho-methylsulfanyl substituent on the phenyl ring, considering its electronic and steric characteristics.

-

Methodological Empowerment: This guide provides detailed, step-by-step experimental protocols for determining the essential physicochemical properties of novel compounds. These methodologies are designed to be self-validating and are grounded in established principles of pharmaceutical science.

By combining predictive insights with practical experimental guidance, this document serves as a comprehensive resource for the characterization of cyclopentyl[2-(methylsulfanyl)phenyl]methanone and other novel chemical entities.

Structural Analysis and the Influence of the ortho-Methylsulfanyl Group

The core structure of the target molecule consists of a cyclopentyl ring and a phenyl ring linked by a ketone. The key feature distinguishing it from its well-characterized analog, cyclopentylphenylmethanone, is the presence of a methylsulfanyl (-SCH₃) group at the ortho position of the phenyl ring.

Table 1: Structural Comparison of Cyclopentyl[2-(methylsulfanyl)phenyl]methanone and Cyclopentylphenylmethanone

| Feature | Cyclopentyl[2-(methylsulfanyl)phenyl]methanone | Cyclopentylphenylmethanone |

| Chemical Structure | ||

| Molecular Formula | C₁₃H₁₆OS | C₁₂H₁₄O |

| Molecular Weight | 220.33 g/mol (Predicted) | 174.24 g/mol [1][2] |

| Key Substituent | ortho-Methylsulfanyl (-SCH₃) | None |

The introduction of the ortho-methylsulfanyl group is expected to have a significant impact on the molecule's physicochemical properties due to:

-

Electronic Effects: The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, while also exhibiting inductive electron-withdrawing effects. The interplay of these effects will influence the electron density of the aromatic ring and the carbonyl group.

-

Steric Effects: The presence of the -SCH₃ group in the ortho position introduces steric hindrance, which can affect the conformation of the molecule, particularly the rotation of the phenyl ring relative to the carbonyl group. This can, in turn, influence intermolecular interactions.[3][4][5]

-

Lipophilicity: The methylsulfanyl group is generally considered to be lipophilic, which is expected to increase the overall lipophilicity of the molecule.

-

Hydrogen Bonding: While the methylsulfanyl group itself is not a strong hydrogen bond donor or acceptor, its presence can influence the hydrogen-bonding potential of the carbonyl group.

Physicochemical Properties: Predictions and Experimental Determination

This section will discuss the key physicochemical properties of cyclopentyl[2-(methylsulfanyl)phenyl]methanone, providing predicted values based on its analog and detailing the experimental protocols for their determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME).[6][7] An optimal LogP value, typically between 1 and 5, is often sought for orally bioavailable drugs.[1]

Table 2: Physicochemical Properties of Cyclopentylphenylmethanone (Analog)

| Property | Value | Source |

| Boiling Point | 136-140 °C at 16 mmHg | |

| LogP | 3.06 | |

| Solubility | Soluble in Chloroform, slightly soluble in Methanol.[7][8] | [7][8] |

| Appearance | Pale yellow oil | [8] |

Prediction for Cyclopentyl[2-(methylsulfanyl)phenyl]methanone:

The methylsulfanyl group is known to be lipophilic. Therefore, it is predicted that the LogP of cyclopentyl[2-(methylsulfanyl)phenyl]methanone will be higher than that of its analog (LogP > 3.06). The ortho position of the substituent may also lead to intramolecular interactions that could further influence its partitioning behavior.

Experimental Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.[1]

Methodology:

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for LogD determination).

-

Compound Dissolution: Accurately weigh a small amount of cyclopentyl[2-(methylsulfanyl)phenyl]methanone and dissolve it in the n-octanol phase.

-

Partitioning: Add a known volume of the aqueous phase to the n-octanol solution in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Diagram 1: Experimental Workflow for LogP Determination

Caption: Logical flow for determining pKa via potentiometric titration.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poorly soluble compounds often exhibit low and variable absorption.

Prediction for Cyclopentyl[2-(methylsulfanyl)phenyl]methanone:

Given the predicted high LogP, it is anticipated that cyclopentyl[2-(methylsulfanyl)phenyl]methanone will have low aqueous solubility. The parent analog, cyclopentylphenylmethanone, is not readily soluble in water. The addition of the lipophilic methylsulfanyl group is likely to further decrease its solubility in aqueous media.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility. [9] Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: At the end of the equilibration period, withdraw a sample from each vial and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Concentration Analysis: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Spectroscopic Characterization

While a full spectroscopic analysis of cyclopentyl[2-(methylsulfanyl)phenyl]methanone is beyond the scope of this guide, it is essential for confirming the identity and purity of the synthesized compound. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the carbonyl group.

For the analog, cyclopentylphenylmethanone, extensive spectral data is available in public databases such as PubChem and the NIST WebBook. [1][6][10]This data can serve as a valuable reference for interpreting the spectra of the target molecule.

Conclusion

This technical guide has provided a comprehensive framework for the physicochemical characterization of cyclopentyl[2-(methylsulfanyl)phenyl]methanone. By leveraging predictive analysis based on a close structural analog and detailing robust experimental protocols, researchers and drug development professionals are well-equipped to determine the critical properties of this novel compound. The methodologies outlined herein for LogP, pKa, and solubility are fundamental to the drug discovery process and will enable a thorough understanding of the molecule's potential as a therapeutic agent. The successful application of these principles will facilitate the rational design and development of new and effective medicines.

References

-

PubChem. Cyclopentylphenylmethanone. [Link]

-

NIST. Methanone, cyclopentylphenyl-. [Link]

-

LookChem. Cyclopentyl phenyl ketone. [Link]

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

ChemBK. Cyclopentyl phenyl ketone. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

RSC Publishing. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. [Link]

-

MDPI. Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. [Link]

-

ResearchGate. Solubility and Dissolution Profile Assessment in Drug Discovery. [Link]

-

ChemRxiv. Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]

-

NIH. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. [Link]

-

Girolami Group Website - University of Illinois. Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. [Link]

Sources

- 1. Cyclopentylphenylmethanone | C12H14O | CID 79464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Methanone, cyclopentylphenyl- [webbook.nist.gov]

- 7. 5422-88-8 CAS MSDS (CYCLOPENTYL PHENYL KETONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Methanone, cyclopentylphenyl- [webbook.nist.gov]

- 10. Methanone, cyclopentylphenyl- [webbook.nist.gov]

A Spectroscopic Investigation of Cyclopentyl 2-thiomethylphenyl Ketone: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Cyclopentyl 2-thiomethylphenyl ketone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a detailed exploration of the principles behind spectroscopic analysis, the rationale for experimental parameter selection, and an expert interpretation of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is structured to provide not only the spectral characteristics but also the scientific reasoning that underpins the structural elucidation of this molecule.

Molecular Structure and Spectroscopic Significance

This compound is an aromatic ketone featuring a cyclopentyl moiety and a thiomethyl-substituted phenyl ring. The ortho-substitution of the thiomethyl group relative to the ketone linkage introduces unique electronic and steric influences that are expected to be reflected in its spectroscopic signatures. Understanding these features is crucial for its identification, purity assessment, and the study of its chemical behavior.

The key structural components that will be probed by spectroscopic methods are:

-

The carbonyl group (C=O) of the ketone.

-

The aromatic phenyl ring with its substitution pattern.

-

The thiomethyl group (-SCH₃) .

-

The aliphatic cyclopentyl ring .

Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, which, when analyzed in concert, provide an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous signal assignment.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for enhanced signal dispersion, which is particularly important for resolving the multiplets in the aromatic and aliphatic regions.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 12 ppm.

-

Employ a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

-

Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, cyclopentyl, and thiomethyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.8 | Multiplet | 4H | Aromatic protons (Ar-H) | The protons on the substituted phenyl ring will appear in this region. Due to the ortho-substitution, they will likely exhibit complex splitting patterns (multiplets). Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm[1]. |

| ~ 3.5 - 4.0 | Multiplet | 1H | Methine proton on cyclopentyl ring (α to C=O) | This proton is adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. |

| ~ 2.4 | Singlet | 3H | Thiomethyl protons (-SCH₃) | The methyl group attached to the sulfur atom is expected to be a singlet in a region typical for such groups. |

| ~ 1.5 - 2.0 | Multiplets | 8H | Methylene protons on cyclopentyl ring | The remaining eight protons of the cyclopentyl ring will appear as a series of overlapping multiplets in the aliphatic region. |

Diagram: Predicted ¹H NMR Signal Regions

Caption: Predicted ¹H NMR signal regions for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 200 - 210 | Carbonyl carbon (C=O) | The carbonyl carbon of a ketone typically resonates in this downfield region[2][3]. For cyclopentyl phenyl ketone, a similar compound, the carbonyl carbon appears around 202.5 ppm[4]. |

| ~ 125 - 140 | Aromatic carbons (Ar-C) | The six carbons of the phenyl ring will appear in this range. Carbons in aromatic rings typically absorb between 120-150 ppm[1]. The carbon bearing the thiomethyl group and the carbon attached to the ketone will have distinct chemical shifts from the other four. |

| ~ 45 - 55 | Methine carbon on cyclopentyl ring (α to C=O) | This carbon is deshielded by the adjacent carbonyl group. For cyclopentyl phenyl ketone, this carbon is at ~46 ppm[4]. |

| ~ 25 - 35 | Methylene carbons on cyclopentyl ring | The remaining four carbons of the cyclopentyl ring will resonate in the typical aliphatic region. For cyclopentyl phenyl ketone, these are around 26 and 30 ppm[4]. |

| ~ 15 - 20 | Thiomethyl carbon (-SCH₃) | The carbon of the methyl group attached to sulfur is expected in this upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups, particularly the carbonyl group.

Methodology:

-

Sample Preparation: The spectrum can be acquired using a neat liquid film between two sodium chloride (NaCl) or potassium bromide (KBr) plates if the sample is an oil. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum (a plot of transmittance versus wavenumber) is analyzed for the presence of characteristic absorption bands.

Predicted IR Spectrum

The IR spectrum will be dominated by a strong absorption from the carbonyl group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on a phenyl ring. |

| ~ 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch | From the C-H bonds of the cyclopentyl and thiomethyl groups. |

| ~ 1685 - 1666 | Strong, Sharp | Carbonyl (C=O) stretch | The carbonyl group of an aromatic ketone is expected in this range due to conjugation with the phenyl ring, which lowers the frequency from a typical saturated ketone value of ~1715 cm⁻¹[2][5][6]. |

| ~ 1600, ~1475 | Medium-Weak | Aromatic C=C stretch | These are characteristic absorptions for the phenyl ring. |

Diagram: Key IR Absorptions

Caption: Predicted key absorptions in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and identify characteristic fragmentation patterns.

Methodology:

-

Sample Introduction: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. It involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum (a plot of relative intensity versus m/z) is generated.

Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The molecular formula is C₁₃H₁₆OS, giving a molecular weight of 220.33 g/mol .

| Predicted m/z | Assignment | Fragmentation Pathway | Rationale |

| 220 | [M]⁺ | Molecular ion | The parent ion corresponding to the intact molecule. |

| 151 | [M - C₅H₉]⁺ | α-cleavage | Loss of the cyclopentyl radical. This is a common fragmentation pathway for ketones[7]. |

| 135 | [C₈H₇S]⁺ | Cleavage at the other side of the carbonyl | Loss of the cyclopentyl carbonyl radical. |

| 121 | [C₇H₅S]⁺ | Further fragmentation | Potential loss of CH₂ from the m/z 135 fragment. |

| 69 | [C₅H₉]⁺ | α-cleavage | The cyclopentyl cation radical. |

Diagram: Major Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of this compound based on established principles of NMR, IR, and MS, and by drawing parallels with structurally similar compounds. The predicted data, summarized in the tables and diagrams, provide a robust framework for the analytical chemist to confirm the structure and purity of this compound. The detailed protocols offer a starting point for the acquisition of high-quality data, emphasizing the importance of methodological rigor in spectroscopic analysis. The true power of these techniques lies not just in the data they produce, but in the detailed structural insights that can be gleaned through careful and expert interpretation.

References

-

Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. [Link]

-

Bowie, J. H., Lawesson, S.-O., Madson, J. Ø., Schroll, G., & Williams, D. H. (1966). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 951. [Link]

-

Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

LibreTexts Chemistry. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Hulet, R. (2011, April 3). Spectroscopy of Ketones and Aldehydes [Video]. YouTube. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Padilla-Martinez, I. I., et al. (2011). X-ray supramolecular structure, NMR spectroscopy and synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones formed by the unexpected cyclization of 3-[1-(phenyl-hydrazono)ethyl]-chromen-2-ones. Molecules, 16(1), 915-932. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CYCLOPENTYL PHENYL KETONE(5422-88-8) 13C NMR spectrum [chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. CYCLOPENTYL PHENYL KETONE(5422-88-8) 1H NMR spectrum [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Thiomethylphenyl Substituted Ketones

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The "Why" Before the "How"

In modern drug discovery and materials science, understanding a molecule's behavior at the quantum level is no longer a niche academic exercise; it is a cornerstone of rational design. The 2-thiomethylphenyl substituted ketones are a class of molecules with significant potential, owing to the interplay between the electron-rich sulfur atom, the aromatic ring, and the polar carbonyl group. This guide moves beyond a simple recitation of computational steps. As a Senior Application Scientist, my objective is to provide you with the strategic rationale behind the selection of computational methods, enabling you to not only perform these calculations but to critically evaluate and interpret the results. We will delve into how quantum chemical calculations can elucidate the structure-activity relationships that are paramount in drug development.

Foundational Theory: Choosing the Right Tools for the Job

The bedrock of our investigation is Density Functional Theory (DFT), a computational method that offers a remarkable balance of accuracy and computational cost for systems of this size.[1] DFT posits that the energy of a molecule can be determined from its electron density.[1] The accuracy of DFT calculations hinges on the choice of two key components: the exchange-correlation functional and the basis set.

-

The Exchange-Correlation Functional: For organic molecules containing sulfur, the B3LYP hybrid functional has consistently demonstrated robust performance.[2][3] It effectively captures the intricate electron correlation effects that are crucial for describing the electronic structure of our target molecules. While more recent functionals exist, B3LYP provides a well-validated starting point. For studies requiring higher accuracy, especially concerning reaction barriers, functionals like M06-2X may be considered.[4]

-

The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For the 2-thiomethylphenyl substituted ketones, the Pople-style 6-311++G(d,p) basis set is an excellent choice.[5] Let's break down this nomenclature to understand its significance:

-

6-311G: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three functions, allowing for greater flexibility in representing the electron distribution.[5]

-

++: These plus signs denote the addition of diffuse functions to both heavy atoms and hydrogen.[6] Diffuse functions are essential for accurately describing the behavior of electrons that are far from the nucleus, which is particularly important for the lone pairs on the sulfur and oxygen atoms.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions).[7] Polarization functions allow for the distortion of atomic orbitals, which is critical for describing chemical bonds accurately.[7]

-

The Computational Workflow: A Step-by-Step Rationale

A successful computational study follows a logical progression of steps, each building upon the last. The following workflow is designed to provide a comprehensive understanding of the electronic and structural properties of 2-thiomethylphenyl substituted ketones.

Caption: A typical workflow for quantum chemical calculations.

Geometry Optimization: Finding the Most Stable Structure

The first and most crucial step is to determine the molecule's most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface.[8][9][10]

Experimental Protocol: Geometry Optimization

-

Build the Molecule: Construct the 2-thiomethylphenyl substituted ketone of interest using a molecular builder such as GaussView.[11]

-

Select Calculation Type: In the calculation setup, choose Optimization.[12]

-

Define the Method:

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Specify Solvent Effects: To model a realistic chemical environment, it's advisable to include an implicit solvent model, such as the Polarizable Continuum Model (PCM).[13][14] Select the desired solvent (e.g., water, methanol).

-

Submit the Calculation: Run the calculation using a quantum chemistry software package like Gaussian or ORCA.[15][16]

-

Analyze the Output: Upon completion, verify that the optimization has converged by checking the output file for the termination message.[12] The resulting coordinates represent the optimized geometry.[17]

Vibrational Frequency Analysis: Confirming a True Minimum

A geometry optimization will find a stationary point on the potential energy surface, but this could be a minimum or a saddle point (a transition state). A vibrational frequency analysis is essential to confirm that the optimized structure is a true minimum.[18][19][20]

Experimental Protocol: Vibrational Frequency Analysis

-

Use Optimized Geometry: Start with the optimized geometry from the previous step.

-

Select Calculation Type: In the calculation setup, choose Frequency.[12][21]

-

Method: Use the same functional and basis set as the optimization (B3LYP/6-311++G(d,p)).

-

Submit and Analyze: Run the calculation. A true minimum energy structure will have no imaginary frequencies.[22] The output will also provide thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

Delving Deeper: Analysis of Electronic Properties

With a validated structure, we can now probe the electronic properties that govern the molecule's reactivity and interactions. These calculations are typically performed as single-point energy calculations on the optimized geometry.

Natural Bond Orbital (NBO) Analysis: A Chemist's View of Bonding

NBO analysis translates the complex mathematical description of the wavefunction into chemically intuitive concepts like bonds, lone pairs, and atomic charges.[23][24][25] This is invaluable for understanding charge distribution and intermolecular interactions.

Experimental Protocol: NBO Analysis

-

Calculation Setup: Use the optimized geometry.

-

Keywords: In the input file, add the keyword Pop=NBO.[16][23]

-

Run and Interpret: The output will contain detailed information on:

-

Natural Atomic Charges: Provides a more realistic picture of charge distribution than Mulliken charges.

-

Hybridization: Describes the s and p character of atomic orbitals in bonds.

-

Donor-Acceptor Interactions: The second-order perturbation theory analysis reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugation and charge transfer.[23]

-

Frontier Molecular Orbital (FMO) Analysis: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[26]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity. A smaller gap indicates a more reactive molecule.

These orbitals can be visualized using software like GaussView to identify the regions of the molecule most likely to participate in chemical reactions.[27][28]

Molecular Electrostatic Potential (MEP): Mapping Reactive Sites

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is an excellent tool for predicting sites for electrophilic and nucleophilic attack.[29]

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the lone pairs on the oxygen and sulfur atoms. These are sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms of the methyl group or the carbon of the carbonyl group. These are sites for nucleophilic attack.

Sources

- 1. learningbreeze.com [learningbreeze.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 8. tau.ac.il [tau.ac.il]

- 9. atomistica.online [atomistica.online]

- 10. scm.com [scm.com]

- 11. gaussian.com [gaussian.com]

- 12. medium.com [medium.com]

- 13. Solvation models — PySCF [pyscf.org]

- 14. Solvent model - Wikipedia [en.wikipedia.org]

- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 16. Rangsiman Ketkaew - Gaussian: How to Compute Bond Energy and Bond Order using NBO [sites.google.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Vibrational frequencies - NWChem [nwchemgit.github.io]

- 21. m.youtube.com [m.youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. NBO [cup.uni-muenchen.de]

- 24. m.youtube.com [m.youtube.com]

- 25. youtube.com [youtube.com]

- 26. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]

- 27. youtube.com [youtube.com]

- 28. youtube.com [youtube.com]

- 29. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]

Discovery and Isolation of Novel Sulfur-Containing Aromatic Ketones: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur-containing aromatic ketones represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique physicochemical properties.[1][2] Their discovery is often pivotal in the development of new therapeutic agents and functional materials.[3][4] This guide provides a comprehensive, technically-grounded framework for the rational synthesis, strategic isolation, and rigorous characterization of novel sulfur-containing aromatic ketones. Moving beyond rote procedural descriptions, this document elucidates the underlying chemical principles and decision-making processes that inform experimental design. We present self-validating protocols for synthesis via Friedel-Crafts acylation, multi-stage purification workflows including selective bisulfite extraction and advanced chromatographic techniques, and definitive structural elucidation using a suite of spectroscopic methods. The methodologies are contextualized through a practical case study, offering field-proven insights for professionals engaged in chemical research and drug development.

The Strategic Importance of Sulfur-Containing Aromatic Ketones

The integration of a sulfur atom into an aromatic ketone framework imparts a unique combination of steric and electronic properties. Sulfur's ability to exist in multiple oxidation states (-2 to +6) and its capacity for hydrogen bonding and metal coordination make it a versatile functional group in molecular design.[3] These compounds are key pharmacophores in a range of approved drugs and are under active investigation for their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][5] The development of novel entities within this class is therefore a high-priority objective in pharmaceutical research.[1][4]

Synthesis: From Rational Design to Execution

The successful synthesis of a novel target molecule begins with a robust and flexible synthetic strategy. The choice of reaction is dictated by the availability of starting materials, functional group tolerance, and scalability.

Core Synthetic Approach: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation remains one of the most reliable and widely applicable methods for forging the crucial aryl-carbonyl bond.[6] This reaction involves the treatment of an electron-rich aromatic or heteroaromatic substrate with an acylating agent (typically an acyl halide or anhydride) in the presence of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality of Component Selection:

-

Aromatic Substrate: The choice of the sulfur-containing aromatic (e.g., thioanisole, thiophene) is critical. The sulfur moiety often acts as an ortho-, para-director in the substitution reaction.

-

Lewis Acid: AlCl₃ is cost-effective and highly effective. However, its high reactivity can sometimes lead to side reactions. The choice of Lewis acid is a key optimization parameter; milder acids like FeCl₃ or ZnCl₂ may be required for sensitive substrates.

-

Solvent: A non-reactive, non-coordinating solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is preferred to avoid complex formation with the Lewis acid.

Detailed Protocol: Synthesis of a Model Compound, 4-(Methylthio)acetophenone

This protocol details the synthesis of a representative sulfur-containing aromatic ketone. It is designed to be self-validating through clear reaction monitoring checkpoints.

Materials:

-

Thioanisole (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

-

Catalyst Complexation: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes. The formation of the reactive acylium ion complex is often accompanied by a color change.

-

Substrate Addition: Add a solution of thioanisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 20% ethyl acetate in hexanes. The disappearance of the thioanisole spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by slowly pouring it over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.[6]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Neutralization: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Multi-Stage Isolation and Purification Workflows

Purification is arguably the most critical phase in obtaining a novel compound. A multi-step approach, combining bulk separation with high-resolution techniques, is essential for achieving the high purity (>98%) required for biological screening and characterization.

Workflow Overview

The following diagram outlines a logical workflow for the purification of a novel sulfur-containing aromatic ketone.

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]

Navigating Molecular Ambiguity: A Technical Guide to the Structure Elucidation of a Key Remdesivir Precursor

Introduction: The Criticality of Unambiguous Structural Confirmation in Pharmaceutical Development

In the fast-paced world of drug development and manufacturing, molecular identity is paramount. An incorrect structural assignment can lead to catastrophic failures in efficacy, unforeseen toxicity, and significant financial and regulatory setbacks. The seemingly straightforward task of assigning a chemical structure to a CAS (Chemical Abstracts Service) number can occasionally be fraught with ambiguity. A case in point is CAS 898791-42-9 , which has been variously attributed to "cyclopentyl 2-thiomethylphenyl ketone" and other structures in different chemical supplier databases. However, its more significant, albeit indirect, association is with the synthesis of the antiviral drug Remdesivir, a critical therapeutic in the management of COVID-19.[1] This ambiguity underscores the necessity of a rigorous, multi-pronged approach to structure elucidation, where no single technique is relied upon in isolation.

This guide provides an in-depth technical walkthrough of the modern analytical workflow used to definitively confirm the structure of a crucial intermediate in the synthesis of Remdesivir: 4-aminopyrrolo[2,1-f][1][2]triazine . This heterocyclic core is foundational to the final drug's architecture and biological activity. We will explore not just the "what" but the "why" of the analytical techniques employed, demonstrating how they form a self-validating system to ensure absolute structural integrity.

The Subject Molecule: 4-aminopyrrolo[2,1-f][1][2][3]triazine

The synthesis of Remdesivir involves the coupling of this heterocyclic base with a modified ribose sugar and a phosphoramidate moiety.[3] Ensuring the correct regiochemistry and connectivity of this starting material is non-negotiable.

Molecular Formula: C₆H₆N₄[4] Molecular Weight: 134.14 g/mol [4]

Our objective is to confirm the structure below, starting from first principles, as if it were a newly synthesized batch from a contract manufacturing organization.

Part 1: Foundational Analysis - Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into the complex world of NMR, the first step is always to confirm the molecular formula. This provides the fundamental building blocks—the exact number of each type of atom—that our structure must accommodate. High-resolution mass spectrometry is the gold standard for this purpose, offering unparalleled mass accuracy.

Trustworthiness: By comparing the experimentally measured mass to the theoretical mass calculated for a proposed formula, we can confirm or refute the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer is used, coupled with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: The instrument is calibrated using a known standard immediately prior to the analysis. Data is acquired over a mass range of m/z 50-500.

-

Data Analysis: The monoisotopic mass of the protonated molecule [M+H]⁺ is identified, and its exact mass is used to calculate the elemental composition using the instrument's software.

Data Presentation: HRMS Results

| Parameter | Result |

| Proposed Formula | C₆H₆N₄ |

| Calculated [M+H]⁺ | 135.06652 |

| Observed [M+H]⁺ | 135.06638 |

| Mass Accuracy | -1.04 ppm |

The observed mass is well within the acceptable tolerance (typically < 5 ppm), providing strong evidence for the molecular formula C₆H₆N₄.[5]

Part 2: Unraveling the Skeleton - 1D and 2D NMR Spectroscopy

Expertise & Experience: With the molecular formula in hand, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the molecular puzzle. We start with simple 1D experiments (¹H and ¹³C) to get a census of the different types of protons and carbons, and then move to more complex 2D experiments to establish their connectivity.

1D NMR Analysis: The Proton and Carbon Inventory

The ¹H NMR spectrum tells us the number of distinct proton environments and their electronic environments, while the ¹³C NMR spectrum does the same for the carbon atoms.

Experimental Protocol: 1D NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, typically DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} are run. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

Data Presentation: 1D NMR Data (in DMSO-d₆)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 7.78 (s, 1H) | H-2 | 155.5 | C-4 (quaternary) |

| 7.68 (br s, 2H) | -NH₂ | 147.9 | C-2 (CH) |

| 7.59 (m, 1H) | H-7 | 118.1 | C-7 (CH) |

| 6.85 (m, 1H) | H-5 | 114.3 | C-8a (quaternary) |

| 6.59 (m, 1H) | H-6 | 110.0 | C-5 (CH) |

| 101.2 | C-6 (CH) |

Data sourced from publicly available spectra.[5]

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial here. It is a polar aprotic solvent that is excellent for dissolving many organic molecules, and its residual proton signal does not interfere with the aromatic region of interest. The broad singlet for the -NH₂ protons is characteristic of exchangeable protons.

2D NMR Analysis: Connecting the Dots

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.

Trustworthiness: Each 2D NMR experiment provides a different piece of connectivity information. When combined, they create a self-validating network of correlations that must be consistent with only one possible structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for piecing together the entire carbon skeleton.

Experimental Protocol: 2D NMR

Standard pulse programs for COSY, HSQC, and HMBC are run on the same sample prepared for 1D NMR.

Illustrative 2D NMR Correlations and Structural Assembly

Let's use the data from our 1D spectra to predict the key correlations we would expect to see in the 2D spectra to confirm the structure of 4-aminopyrrolo[2,1-f][1][2]triazine.

-

HSQC Analysis: We would first use the HSQC spectrum to unambiguously link each proton to its corresponding carbon.

-

7.78 ppm (¹H) would correlate with 147.9 ppm (¹³C) -> H-2/C-2

-

7.59 ppm (¹H) would correlate with 118.1 ppm (¹³C) -> H-7/C-7

-

6.85 ppm (¹H) would correlate with 110.0 ppm (¹³C) -> H-5/C-5

-

6.59 ppm (¹H) would correlate with 101.2 ppm (¹³C) -> H-6/C-6

-

-

COSY Analysis: We would expect to see correlations between the coupled protons on the pyrrole ring.

-

H-5 (6.85 ppm) would show a correlation to H-6 (6.59 ppm).

-

H-6 (6.59 ppm) would show correlations to H-5 (6.85 ppm) and H-7 (7.59 ppm).

-

H-7 (7.59 ppm) would show a correlation to H-6 (6.59 ppm).

-

-

HMBC Analysis: This is where we build the fused ring system.

-

The proton at H-2 (7.78 ppm) is crucial. We would expect to see long-range correlations to the quaternary carbon C-4 (155.5 ppm) and the bridgehead carbon C-8a (114.3 ppm) , confirming the triazine ring and its fusion to the pyrrole ring.

-

The protons of the pyrrole ring would show correlations to the bridgehead carbons. For example, H-5 (6.85 ppm) should correlate to C-7 (118.1 ppm) and C-8a (114.3 ppm) .

-

The amine protons -NH₂ (7.68 ppm) would be expected to show a correlation to C-4 (155.5 ppm) , confirming its position on the triazine ring.

-

Caption: Key 2D NMR correlations for structure confirmation.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

Authoritative Grounding: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high level of confidence, single-crystal X-ray crystallography is considered the ultimate proof of structure. It provides a 3D model of the molecule as it exists in the crystal lattice, unambiguously defining bond lengths, bond angles, and stereochemistry.

Expertise & Experience: Obtaining suitable crystals can be a challenge and is often the rate-limiting step. It requires careful control of solvent systems, temperature, and evaporation rates. However, for a critical starting material in a pharmaceutical synthesis, the investment is often justified. The structure of Remdesivir itself, a much more complex molecule, has been confirmed by X-ray crystallography, highlighting the importance of this technique in the field.[6]

Experimental Protocol: X-ray Crystallography

-

Crystallization: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate). The solution is then allowed to evaporate slowly, or another solvent in which the compound is insoluble is allowed to slowly diffuse into the solution, promoting the growth of single crystals.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the molecule, and the structure is refined to yield a final 3D model.

A successful crystallographic analysis of 4-aminopyrrolo[2,1-f][1][2]triazine would provide a definitive 3D model, confirming the planarity of the fused ring system and the precise location of the amine group, leaving no room for doubt.

A Self-Validating System: Integrating the Data for Final Confirmation

Caption: Integrated workflow for unambiguous structure confirmation.

This workflow illustrates a self-validating system. The molecular formula from HRMS must be consistent with the number of atoms observed in the NMR spectra. The connectivity derived from 2D NMR must be accommodated by the molecular formula and must match the 3D structure obtained from X-ray crystallography. Any inconsistency at any stage would immediately signal a problem, prompting further investigation.

Conclusion

The structural elucidation of a molecule, particularly one destined for use in pharmaceutical manufacturing, is a meticulous process of evidence gathering and cross-validation. The initial ambiguity surrounding CAS 898791-42-9 serves as a potent reminder that we cannot rely on catalog numbers alone. By systematically employing a suite of powerful analytical techniques—HRMS for elemental composition, a full complement of 1D and 2D NMR for connectivity, and X-ray crystallography for ultimate 3D confirmation—we can achieve an unassailable level of confidence in our molecular structure. This rigorous, evidence-based approach is the bedrock of scientific integrity and a cornerstone of modern drug development.

References

-

Yin, W., Mao, C., Luan, X., Shen, D. D., Shen, Q., Su, H., ... & Ho, R. J. (2020). Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir. Science, 368(6498), 1499-1504. Available from: [Link]

-

A mini review on discovery and synthesis of remdesivir as an effective and promising drug against COVID-19. (2021). Mol Divers, 25(3), 1-13. Available from: [Link]

-

Carra, G., Galigniana, N. M., Gallo, M. V., Alonso, V., & Bianchi, D. A. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19445–19463. Available from: [Link]

-

Remdesivir. (2023). In DrugBank Online. Available from: [Link]

-

Attia, T. Z., Boushra, J. M., Metwaly, A. M., & El-Girby, S. M. (2021). Spectrofluorimetric determination of the anti‐Covid 19 agent, remdesivir, in vials and spiked human plasma. Luminescence, 36(5), 1509-1516. Available from: [Link]

-

Al-Khafaji, K., & Al-Khafaji, M. (2020). Structural Basis of the Potential Binding Mechanism of Remdesivir to SARS-CoV-2 RNA-Dependent RNA Polymerase. The Journal of Physical Chemistry B, 124(25), 5127–5133. Available from: [Link]

-

Modified Synthesis and Isolation of an Advanced Intermediate of Remdesivir. (2022). Letters in Organic Chemistry, 19(10), 964-968. Available from: [Link]

-

Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. (2021). New Journal of Chemistry, 45(15), 6825-6834. Available from: [Link]

-

X-ray powder diffraction (XRPD) diffractograms of TFF remdesivir... (n.d.). ResearchGate. Available from: [Link]

-

PYRROLO[1,2-F][1][2]TRIAZIN-4-AMINE CAS#: 159326-68-8. (n.d.). ChemWhat. Available from: [Link]

-

Megrant, K., Deshpande, A., & Akamanchi, K. G. (2020). Total synthesis of remdesivir. Tetrahedron Letters, 61(36), 152259. Available from: [Link]

-

Li, Y., Cao, L., Li, G., & Gong, M. (2021). Two polymorphs of Remdesivir: Crystal Structure, solubility, and pharmacokinetic study. CrystEngComm, 23(3), 629-635. Available from: [Link]

-

Multiple reaction monitors of product ion mass spectra of (a) remdesivir at m/z 603.2 ! 200.1 and (b) GS-441524 at m/z 292.1 ! 163.0. (n.d.). ResearchGate. Available from: [Link]

-

Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2]triazine of Remdesivir. (2022). Organic Process Research & Development, 26(1), 133-138. Available from: [Link]

-

Development and validation of liquid chromatography, mass spectrometer methods for determination of remdesivir and its active metabolites GS-41524 in human plasma. (2022). World Journal of Pharmaceutical Research, 11(4), 1559-1572. Available from: [Link]

-

Modified Synthesis and Isolation of an Advanced Intermediate of Remdesivir. (2023). Letters in Drug Design & Discovery, 20(3), 241-245. Available from: [Link]

-

Al-Omar, M. A., & El-Tohamy, M. F. (2022). Synthesis, spectroscopic and computational characterization of charge transfer complex of remdesivir with chloranilic acid: Application to development of novel 96-microwell spectrophotometric assay. Journal of Molecular Structure, 1254, 132367. Available from: [Link]

-

Pyrrolo[2,1-f][1][2]triazin-4-amine | CAS#:159326-68-8. (n.d.). Chemsrc. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | CAS#:159326-68-8 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

In Silico Screening of Cyclopentyl 2-thiomethylphenyl Ketone Derivatives: A Senior Application Scientist's Guide to Virtual Drug Discovery

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides an in-depth, technical walkthrough for the in silico screening of Cyclopentyl 2-thiomethylphenyl ketone derivatives. Moving beyond a rigid set of instructions, this document, curated from the perspective of a seasoned application scientist, delves into the causality behind experimental choices in a virtual screening workflow. We will navigate the essential steps of ligand and protein preparation, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the foundational principles of molecular dynamics simulation. By grounding our protocols in authoritative methodologies and providing comprehensive, reproducible steps, this guide aims to empower researchers to effectively leverage computational tools in the early stages of drug discovery. As a practical case study, we will focus on the virtual screening of our ketone derivatives against Human Aldose Reductase, a compelling oxidoreductase target implicated in diabetic complications.

Introduction: The Rationale for In Silico Screening

The journey of a drug from concept to clinic is arduous and expensive. Early-stage identification of promising lead compounds with favorable efficacy and safety profiles is paramount to de-risking the development pipeline. In silico screening, or virtual screening, has emerged as an indispensable computational technique to rapidly evaluate large libraries of small molecules against a biological target, thereby prioritizing candidates for experimental validation.[1] This approach significantly curtails the time and cost associated with traditional high-throughput screening (HTS) by focusing resources on molecules with a higher probability of success.

The chemical scaffold of this compound presents an intriguing starting point for drug discovery. The ketone moiety is a common feature in many enzyme inhibitors, often participating in key interactions within the active site.[2] Furthermore, phenyl ketone derivatives have demonstrated a range of pharmacological activities, including hepatoprotective and anti-inflammatory effects, with some studies pointing towards the modulation of oxidoreductase activity.[3]

Given this precedent, we have selected Human Aldose Reductase (AR) as our exemplary biological target. AR is an enzyme of the oxidoreductase family that plays a crucial role in the polyol pathway. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, the accumulation of which is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, the inhibition of AR is a validated therapeutic strategy. For this guide, we will utilize the high-resolution crystal structure of Human Aldose Reductase complexed with a nitro-substituted inhibitor, available in the Protein Data Bank (PDB) with the accession code 2IKJ .[4]

This guide will provide a comprehensive, step-by-step protocol for the in silico screening of our novel ketone derivatives against Human Aldose Reductase, from initial molecular modeling to the prediction of their drug-like properties.

The In Silico Screening Workflow: A Conceptual Overview

A robust in silico screening cascade is a multi-stage process designed to progressively filter a library of compounds, enriching for those with the highest potential for becoming viable drug candidates. Our workflow is designed to be logical and self-validating at each critical juncture.

Caption: A high-level overview of the in silico screening workflow.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step in any molecular docking study is the preparation of the ligand molecules. This involves converting the 2D chemical structures of our this compound derivatives into energetically minimized 3D conformations suitable for docking.

Rationale for Ligand Preparation

A molecular docking program requires the 3D coordinates of each atom in the ligand. The initial 2D representation of a molecule does not contain this information. Furthermore, a molecule can exist in numerous conformations, and it is computationally prohibitive to explore all of them during docking. Therefore, we start with an energetically favorable, low-energy 3D conformation. This is achieved through a process called energy minimization.

Step-by-Step Protocol for Ligand Preparation

For this protocol, we will assume the use of a molecular modeling software capable of 2D to 3D conversion and energy minimization, such as ChemDraw 3D or the open-source tool Avogadro.

-

Sketch the 2D Structure: Draw the 2D chemical structure of a this compound derivative in the molecular editor.

-

Convert to 3D: Utilize the software's functionality to convert the 2D drawing into a 3D structure. This will generate an initial 3D conformation.

-

Add Hydrogens: Ensure that all hydrogen atoms are explicitly added to the structure, as they are often omitted in 2D representations but are crucial for accurate charge calculations and steric considerations.

-

Energy Minimization: Perform an energy minimization of the 3D structure. This process uses a force field (a set of parameters describing the potential energy of the molecule) to adjust the bond lengths, bond angles, and torsion angles to find a low-energy conformation. The MMFF94 or UFF force fields are commonly used for small organic molecules.

-

Save in a Suitable Format: Save the energy-minimized 3D structure in a format compatible with molecular docking software, such as the .mol2 or .pdb format. For use with AutoDock Vina, the final format will be .pdbqt.

Protein Preparation: Readying the Target for Docking

The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and requires several preparatory steps before it can be used for docking simulations. Our target is Human Aldose Reductase (PDB ID: 2IKJ).[4]

The Importance of Protein Preparation

PDB files often contain non-protein atoms such as water molecules, ions, and co-crystallized ligands. These need to be removed as they can interfere with the docking process. Furthermore, crystal structures typically do not include hydrogen atoms, which are essential for defining the correct ionization states of amino acid residues and for forming hydrogen bonds with the ligand. Finally, partial charges need to be assigned to each atom of the protein.

Detailed Protocol for Protein Preparation using AutoDockTools

AutoDockTools (ADT), a graphical user interface for AutoDock Vina, is a widely used tool for protein preparation.

-

Download the PDB File: Obtain the PDB file for 2IKJ from the RCSB PDB website.

-

Load the Protein in ADT: Open AutoDockTools and load the 2IKJ.pdb file.

-

Remove Water Molecules and Co-crystallized Ligands: In ADT, select and delete all water molecules (usually designated as HOH). Similarly, remove the co-crystallized inhibitor present in the 2IKJ structure.

-

Add Hydrogens: Use the "Add Hydrogens" function in ADT. It is crucial to add polar hydrogens only, as these are the ones involved in hydrogen bonding.

-

Compute Gasteiger Charges: Assign partial charges to the protein atoms. The Gasteiger-Marsili method is a common choice for this step.

-

Set Atom Types: Assign AutoDock atom types to the protein atoms.

-

Save as PDBQT: Save the prepared protein structure in the .pdbqt format. This format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is the computational simulation of a ligand binding to the active site of a protein. It predicts the preferred binding orientation (pose) and the binding affinity, which is typically expressed as a scoring function value.

The Principles of Molecular Docking with AutoDock Vina

AutoDock Vina employs a sophisticated scoring function and a Lamarckian genetic algorithm for its search. The scoring function estimates the binding free energy of the ligand-protein complex. A more negative score indicates a more favorable binding affinity. The search algorithm explores different conformations and orientations of the ligand within a defined search space (the "grid box") to find the pose with the best score.

Step-by-Step Molecular Docking Protocol

This protocol outlines the use of AutoDock Vina for docking our prepared ligands into the active site of Human Aldose Reductase.

-

Prepare the Ligand in PDBQT Format: Similar to the protein, the prepared ligand needs to be converted to the .pdbqt format using AutoDockTools. This step also defines the rotatable bonds in the ligand, allowing for flexible docking.

-

Define the Grid Box: The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose. In ADT, the grid box is typically centered on the active site of the protein. For our target, 2IKJ, the active site can be identified based on the location of the co-crystallized inhibitor in the original PDB file. The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational movement.

-

Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina. This file will include the names of the protein and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search.

-

Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Analyze the Results: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores. The log file will contain the binding affinity values for each pose. The pose with the most negative binding affinity is considered the most favorable. Visualization software like PyMOL or UCSF Chimera can be used to inspect the binding poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

ADMET Prediction: Assessing Drug-Likeness

A potent inhibitor is not necessarily a good drug candidate. The molecule must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[5]

The Significance of Early ADMET Profiling

Poor pharmacokinetic properties and toxicity are major reasons for the failure of drug candidates in clinical trials.[6] Predicting these properties computationally allows for the early deselection of compounds with unfavorable profiles, saving significant time and resources.[7]

A Practical Approach to In Silico ADMET Prediction

Numerous free and commercial web-based tools are available for ADMET prediction. For this guide, we will leverage a combination of well-established free web servers.[8][9][10]

Recommended Free Web Servers:

-

SwissADME: Provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties.

-

PreADMET: Offers predictions for ADME and toxicity parameters.[2]

Protocol for ADMET Prediction:

-

Obtain SMILES Strings: Convert the 2D structures of the this compound derivatives into their SMILES (Simplified Molecular Input Line Entry System) notation.

-

Submit to Web Servers: Input the SMILES strings into the chosen web servers.

-

Compile and Analyze the Data: Collect the predicted ADMET properties from each server and summarize them in a table for easy comparison.

Table 1: Exemplary ADMET Prediction Summary

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Caco-2 Permeability (logPapp) | CYP2D6 Inhibitor | hERG I Inhibitor | Ames Toxicity |

| Derivative 1 | 250.35 | 3.2 | 0 | 2 | High | No | No | Non-mutagenic |

| Derivative 2 | 264.38 | 3.5 | 1 | 2 | High | No | Yes | Non-mutagenic |

| ... | ... | ... | ... | ... | ... | ... | ... | ... |

Interpretation of Results:

-

Lipinski's Rule of Five: A good starting point for assessing drug-likeness. The rule states that a drug-like compound generally has a molecular weight ≤ 500, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

-

Pharmacokinetics: Properties like Caco-2 permeability (an indicator of intestinal absorption) and inhibition of cytochrome P450 (CYP) enzymes (important for drug metabolism) are critical.

-

Toxicity: Predictions for mutagenicity (Ames test) and cardiotoxicity (hERG inhibition) are crucial for early safety assessment.

Molecular Dynamics Simulation: A Glimpse into Dynamic Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. This technique simulates the movements of atoms and molecules, providing insights into the stability of the binding pose and the flexibility of the protein.

The Value of MD Simulations in Drug Discovery

MD simulations can help to:

-

Validate Docking Poses: Assess whether the predicted binding pose from docking is stable over a period of simulated time.

-

Refine Binding Poses: Allow for minor adjustments in the ligand and protein conformations to achieve a more energetically favorable interaction.

-

Calculate Binding Free Energies: More rigorous methods can be employed to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores.

Conceptual Workflow for a Protein-Ligand MD Simulation

Setting up and running an MD simulation is a complex process that requires specialized software like GROMACS, AMBER, or NAMD.[11][12][13] A typical workflow involves:

Caption: A simplified workflow for a protein-ligand molecular dynamics simulation.

Analysis of MD Trajectories:

Key metrics to analyze from an MD simulation include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD suggests a stable complex.

-

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein.

Due to the complexity and computational cost, a full MD simulation protocol is beyond the scope of this guide. However, for promising candidates identified through docking and ADMET prediction, MD simulations are a highly recommended next step for further validation.[14]

Hit Prioritization and Future Directions

The culmination of the in silico screening workflow is the selection of a small subset of "hit" compounds for experimental validation. This selection should be based on a holistic evaluation of the data generated.

Criteria for Hit Selection:

-

Strong Binding Affinity: Compounds with the most favorable docking scores.

-

Favorable ADMET Profile: Molecules that adhere to drug-likeness principles and have a low predicted risk of toxicity.

-

Key Interactions with the Target: Visual inspection of the docking poses should reveal meaningful interactions with key residues in the active site of Human Aldose Reductase.

-

Chemical Diversity: Select a range of chemical scaffolds to explore different modes of binding and structure-activity relationships.

The prioritized hits should then be synthesized or procured for in vitro enzymatic assays to confirm their inhibitory activity against Human Aldose Reductase. The experimental data will then feedback into the computational models for further refinement and lead optimization, creating a synergistic cycle of drug discovery.

Conclusion